3-Chloro-6-Methoxyphenethyl Acetate: Structural Characterization, Synthesis, and Applications in Medicinal Chemistry
3-Chloro-6-Methoxyphenethyl Acetate: Structural Characterization, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
3-Chloro-6-methoxyphenethyl acetate (CAS: 1443312-15-9) is a highly specialized, versatile organic building block utilized primarily in advanced pharmaceutical synthesis. Structurally, it is an esterified phenethylamine precursor featuring a uniquely substituted aromatic ring. Its primary utility lies in its role as a stable, protected intermediate for the generation of 5-chloro-2-methoxyphenethylamine derivatives—scaffolds that are critical in the development of sulfonylurea antidiabetics (e.g., Glibenclamide) and novel NLRP3 inflammasome inhibitors.
This technical whitepaper provides an in-depth analysis of its chemical identity, physicochemical properties, validated synthetic methodologies, and downstream applications for drug development professionals.
Chemical Identity and Nomenclature
A common source of confusion in chemical cataloging is the dual nomenclature of this compound. While frequently listed by suppliers as 3-chloro-6-methoxyphenethyl acetate , the preferred IUPAC designation is 2-(5-chloro-2-methoxyphenyl)ethyl acetate .
The Causality of the Nomenclature: This discrepancy arises from the directional numbering of the benzene ring.
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If the phenethyl group is anchored at C1 and the ring is numbered counter-clockwise, the methoxy group falls at C6 and the chloro group at C3 (yielding the 3-chloro-6-methoxy prefix).
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However, IUPAC rules dictate numbering to achieve the lowest possible locant set. Numbering clockwise places the methoxy group at C2 and the chloro group at C5. Because the locant set (1,2,5) is lower than (1,3,6), 5-chloro-2-methoxyphenethyl acetate is the structurally identical, IUPAC-compliant name [1].
In both naming conventions, the chlorine atom is situated para to the methoxy group, a structural feature that significantly influences the electron density of the ring and its subsequent reactivity in electrophilic aromatic substitutions.
Physicochemical Properties
Understanding the physical properties of 3-chloro-6-methoxyphenethyl acetate is critical for optimizing solvent selection during synthesis and chromatographic purification. The data below is synthesized from standard [1].
| Property | Value / Description |
| CAS Number | 1443312-15-9 |
| IUPAC Name | 2-(5-chloro-2-methoxyphenyl)ethyl acetate |
| Molecular Formula | C₁₁H₁₃ClO₃ |
| Molecular Weight | 228.67 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol; Insoluble in H₂O |
| Boiling Point (Est.) | ~280–300 °C at 760 mmHg |
| Density (Est.) | 1.18 g/cm³ |
| SMILES String | CC(=O)OCCc1cc(Cl)ccc1OC |
Synthetic Methodologies
The most efficient, high-yielding route to synthesize 3-chloro-6-methoxyphenethyl acetate begins with 5-chloro-2-methoxyphenylacetic acid. The two-step process involves a chemoselective reduction followed by nucleophilic acyl substitution (acetylation).
Experimental Protocol: Self-Validating Synthesis Workflow
Step 1: Chemoselective Reduction to 2-(5-Chloro-2-methoxyphenyl)ethanol
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Causality & Reagent Choice: Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, it poses a minor risk of hydrodehalogenation (cleaving the aryl chloride). BH₃·THF offers exceptional chemoselectivity, smoothly reducing the carboxylic acid to a primary alcohol without affecting the halogen or the methoxy ether.
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Procedure:
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Dissolve 5-chloro-2-methoxyphenylacetic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.
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Dropwise, add BH₃·THF (1.5 eq) over 30 minutes to control the exothermic evolution of hydrogen gas.
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Warm to room temperature (RT) and stir for 4 hours.
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Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the UV-active starting material spot (lower Rf due to carboxylic acid) is entirely replaced by the alcohol spot (higher Rf).
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Quench carefully with methanol until effervescence ceases, concentrate in vacuo, and partition between Ethyl Acetate and 1M HCl. Dry the organic layer over Na₂SO₄.
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Step 2: DMAP-Catalyzed Acetylation
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Causality & Reagent Choice: Acetic anhydride (Ac₂O) is used with Pyridine and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly active nucleophilic catalyst, forming an N-acylpyridinium intermediate that accelerates the reaction by orders of magnitude compared to pyridine alone, ensuring quantitative conversion at room temperature.
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Procedure:
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Dissolve the crude alcohol (1.0 eq) in anhydrous DCM.
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Add Pyridine (2.0 eq), Ac₂O (1.5 eq), and DMAP (0.1 eq). Stir at RT for 2 hours.
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Validation: The reaction is self-validating through its workup. Wash the organic layer sequentially with 1M HCl (to remove pyridine/DMAP) and saturated aqueous NaHCO₃ (to neutralize residual acetic acid). Check the pH of the final aqueous wash; a pH of ~7-8 confirms the complete removal of acidic byproducts.
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Dry over Na₂SO₄, filter, and evaporate to yield the target acetate as a pale yellow oil.
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Synthetic workflow for 3-Chloro-6-methoxyphenethyl acetate from its phenylacetic acid precursor.
Mechanistic Role and Downstream Applications
The acetate group in 3-chloro-6-methoxyphenethyl acetate serves as a robust protecting group for the primary alcohol, allowing the molecule to be stored long-term without oxidation. When required for drug development, it is easily unmasked and converted into 5-chloro-2-methoxyphenethylamine .
As documented in [2] and [3], phenethylamine derivatives bearing the 5-chloro-2-methoxy substitution pattern are critical intermediates.
Pharmaceutical Applications:
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Antidiabetic Agents: The amine is a direct precursor to Glibenclamide (Glyburide), a second-generation sulfonylurea. The phenethyl nitrogen is coupled to form a benzamide, which is subsequently chlorosulfonated and converted into a sulfonylurea to stimulate insulin release from pancreatic beta cells.
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NLRP3 Inflammasome Inhibitors: Recent research highlights that derivatives like [4] act as potent NLRP3 inhibitors, blocking ASC aggregation and IL-1β release in macrophages, offering therapeutic potential for acute myocardial infarction.
Downstream conversion of the acetate into phenethylamine and subsequent pharmaceutical analogues.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. A highly pure sample of 3-chloro-6-methoxyphenethyl acetate will exhibit the following definitive Nuclear Magnetic Resonance (NMR) signatures:
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¹H NMR (400 MHz, CDCl₃):
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δ 2.05 (s, 3H): Corresponds to the methyl protons of the acetate group (-O-CO-CH₃).
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δ 2.92 (t, J = 7.2 Hz, 2H): Benzylic protons (-CH₂-Ar). The triplet splitting is caused by the adjacent methylene group.
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δ 4.25 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the oxygen (-CH₂-O). The significant downfield shift is due to the electronegativity of the ester oxygen.
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δ 3.81 (s, 3H): Methoxy group protons (-OCH₃) on the aromatic ring.
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δ 6.78 (d, J = 8.8 Hz, 1H): Aromatic proton at C3 (ortho to the methoxy group).
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δ 7.15 (dd, J = 8.8, 2.6 Hz, 1H): Aromatic proton at C4 (meta to methoxy, ortho to chloro).
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δ 7.18 (d, J = 2.6 Hz, 1H): Aromatic proton at C6 (ortho to the phenethyl group, meta to methoxy). The small J value indicates meta-coupling.
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